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Compound of Interest
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Cat. No.: B609864 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
PD 113413, with CAS number 103733-50-2, is a recognized metabolite of the potent

angiotensin-converting enzyme (ACE) inhibitor, quinapril. While quinapril is a widely prescribed

medication for hypertension and congestive heart failure, the specific pharmacological

properties of its metabolite, PD 113413, are less extensively documented in publicly available

literature. This technical guide synthesizes the current understanding of PD 113413, including

its chemical identity, metabolic origin, and its role within the broader pharmacology of quinapril.

The document details the established mechanism of action for ACE inhibitors, providing a

framework for understanding the potential activity of PD 113413. A representative experimental

protocol for assessing ACE inhibition is also provided to facilitate further research into this

compound.

Core Properties of PD 113413
PD 113413 is chemically identified as (2S)-2-[(3S,11aS)-3-methyl-1,4-dioxo-3,6,11,11a-

tetrahydropyrazino[1,2-b]isoquinolin-2-yl]-4-phenylbutanoic acid. It is a derivative of quinapril,

formed through a multi-step metabolic process.
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Property Value Source

CAS Number 103733-50-2 N/A

Molecular Formula C23H24N2O4 N/A

Molecular Weight 392.45 g/mol N/A

IUPAC Name

(2S)-2-[(3S,11aS)-3-methyl-

1,4-dioxo-3,6,11,11a-

tetrahydropyrazino[1,2-

b]isoquinolin-2-yl]-4-

phenylbutanoic acid

N/A

Parent Drug Quinapril [1]

Metabolic Pathway and Formation
PD 113413 is a metabolite of the orally administered prodrug quinapril. Following

administration, quinapril is rapidly de-esterified to its primary active metabolite, quinaprilat. A

secondary metabolic pathway involves the dehydration of quinapril to an inactive intermediate,

PD 109488. Subsequent O-deethylation of PD 109488 leads to the formation of PD 113413.[1]

Urinary excretion studies have shown that PD 113413 accounts for approximately 6% of an

administered dose of quinapril.[1]
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Metabolic conversion of quinapril to its metabolites.
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Mechanism of Action: Angiotensin-Converting
Enzyme (ACE) Inhibition
As a derivative of quinapril, the primary pharmacological target of PD 113413 is presumed to

be the angiotensin-converting enzyme (ACE). ACE is a key component of the renin-

angiotensin-aldosterone system (RAAS), which plays a crucial role in regulating blood

pressure.

ACE catalyzes the conversion of the inactive decapeptide angiotensin I to the potent

vasoconstrictor angiotensin II. Angiotensin II exerts its effects by binding to AT1 receptors on

vascular smooth muscle cells, leading to vasoconstriction and an increase in blood pressure.

Additionally, angiotensin II stimulates the adrenal cortex to release aldosterone, which

promotes sodium and water retention by the kidneys, further elevating blood pressure.

ACE inhibitors, such as quinaprilat, bind to the active site of ACE, preventing the conversion of

angiotensin I to angiotensin II. This leads to a reduction in plasma and tissue levels of

angiotensin II, resulting in vasodilation and a decrease in aldosterone secretion. The overall

effect is a lowering of blood pressure.

While some sources describe PD 113413 as an inactive metabolite, others refer to it as a

potent ACE inhibitor.[2] This discrepancy highlights the need for further dedicated

pharmacological studies to definitively characterize its activity.
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The role of ACE in the RAAS and the inhibitory action of PD 113413.

Quantitative Data
Specific quantitative data for the ACE inhibitory activity of PD 113413, such as an IC50 value,

is not readily available in the reviewed scientific literature. For context, the pharmacokinetic
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parameters of quinapril and its primary active metabolite, quinaprilat, are presented below.

Table 1: Pharmacokinetic Parameters of Quinapril and Quinaprilat

Parameter Quinapril Quinaprilat Source

Time to Peak Plasma

Concentration (Tmax)
< 1 hour ~2.5 hours [1]

Plasma Protein

Binding
97% 97% [1]

Elimination Half-life -

~2.3 hours (prolonged

terminal phase of 25

hours)

[1]

Route of Elimination Primarily metabolized

Primarily renal

excretion (up to 96%

of an IV dose)

[1]

Experimental Protocols: In Vitro ACE Inhibition
Assay
The following is a representative protocol for determining the in vitro ACE inhibitory activity of a

compound, adapted from established methodologies. This protocol can be used to quantify the

potency of PD 113413 as an ACE inhibitor.

Objective: To determine the concentration of the test compound (PD 113413) required to inhibit

50% of ACE activity (IC50).

Materials:

Angiotensin-Converting Enzyme (ACE) from rabbit lung

Hippuryl-L-histidyl-L-leucine (HHL) as substrate

Test compound (PD 113413)
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Borate buffer (pH 8.3)

Hydrochloric acid (HCl)

Ethyl acetate

Spectrophotometer

Procedure:

Preparation of Reagents:

Prepare a stock solution of ACE in borate buffer.

Prepare a stock solution of HHL in borate buffer.

Prepare serial dilutions of the test compound (PD 113413) in borate buffer.

Enzyme Reaction:

In a series of microcentrifuge tubes, add a pre-determined volume of the ACE solution.

Add an equal volume of the different concentrations of the test compound solution to the

respective tubes. A control tube should receive buffer instead of the test compound.

Pre-incubate the mixtures at 37°C for 10 minutes.

Initiate the enzymatic reaction by adding a specific volume of the HHL substrate solution to

each tube.

Incubate the reaction mixtures at 37°C for 30-60 minutes.

Reaction Termination and Extraction:

Stop the reaction by adding a defined volume of HCl.

Extract the hippuric acid (the product of the enzymatic reaction) by adding ethyl acetate to

each tube, followed by vigorous vortexing.
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Centrifuge the tubes to separate the organic and aqueous layers.

Quantification:

Carefully transfer a known volume of the upper ethyl acetate layer to a new set of tubes.

Evaporate the ethyl acetate to dryness.

Reconstitute the dried hippuric acid in a suitable buffer or deionized water.

Measure the absorbance of the reconstituted solution at 228 nm using a

spectrophotometer.

Data Analysis:

Calculate the percentage of ACE inhibition for each concentration of the test compound

using the following formula: % Inhibition = [(Absorbance of control - Absorbance of

sample) / Absorbance of control] x 100

Plot the percentage of inhibition against the logarithm of the test compound concentration.

Determine the IC50 value, which is the concentration of the test compound that produces

50% inhibition of ACE activity, from the dose-response curve.
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Prepare Reagents:
- ACE Solution

- HHL Substrate
- PD 113413 Dilutions

Enzyme Reaction:
- Pre-incubate ACE with PD 113413

- Add HHL to start reaction
- Incubate at 37°C

Reaction Termination:
- Add HCl

Extraction:
- Add Ethyl Acetate

- Vortex and Centrifuge

Quantification:
- Evaporate Ethyl Acetate

- Reconstitute Hippuric Acid
- Measure Absorbance at 228 nm

Data Analysis:
- Calculate % Inhibition

- Plot Dose-Response Curve
- Determine IC50 Value
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General workflow for an in vitro ACE inhibition assay.

Conclusion
PD 113413 is a known metabolite of the ACE inhibitor quinapril. Its formation via a secondary

metabolic pathway has been established. While its primary mechanism of action is presumed

to be the inhibition of the angiotensin-converting enzyme, a definitive quantitative assessment
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of its potency is not widely available in the scientific literature. The provided information on its

chemical properties, metabolic pathway, and the general mechanism of ACE inhibition, along

with a representative experimental protocol, serves as a comprehensive resource for

researchers and professionals in the field of drug development. Further investigation is

warranted to fully elucidate the pharmacological profile of PD 113413 and its potential

contribution to the overall therapeutic effects of quinapril.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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